molecular formula C9H12F2N2O2 B2869137 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856096-20-2

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2869137
CAS No.: 1856096-20-2
M. Wt: 218.204
InChI Key: STZQWPOERKLANI-UHFFFAOYSA-N
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Description

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with difluoromethyl and methyl groups. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods have been optimized by companies such as Syngenta, Bayer Crop Science, and BASF. These methods focus on maximizing yield and efficiency while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid involves inhibition of succinate dehydrogenase, an enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound targets the succinate dehydrogenase complex, interfering with its normal function and ultimately inhibiting fungal growth .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2/c1-5-3-13(4-6(2)9(14)15)12-7(5)8(10)11/h3,6,8H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZQWPOERKLANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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